9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMTPOOENNZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN2C=NNC(=O)C2=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azo Coupling Methodology
This method involves the [4+2] cycloaddition of diazoazoles with two-carbon synthons such as enamines or β-keto esters. For instance, diazotized pyrazole derivatives react with β-keto esters under basic conditions to form the triazinone ring. A representative reaction is shown below:
$$
\text{Diazopyrazole} + \text{β-keto ester} \xrightarrow{\text{Base}} \text{Pyrazolo[1,5-d]triazinone}
$$
Key Advantages :
- High regioselectivity due to electronic directing effects of substituents.
- Compatibility with diverse functional groups.
Cyclocondensation Approach
Cyclocondensation exploits pyrazole-5-amines or hydrazine derivatives reacting with triazine-forming agents like urea or cyanamide. For example, 5-aminopyrazole derivatives condense with urea in acidic media to yield the triazinone core:
$$
\text{5-Aminopyrazole} + \text{Urea} \xrightarrow{\text{HCl}} \text{Pyrazolo[1,5-d]triazinone} + \text{NH}_3
$$
Optimization Considerations :
- Acidic conditions (e.g., HCl or H$$2$$SO$$4$$) enhance cyclization efficiency.
- Microwave-assisted synthesis reduces reaction time from hours to minutes.
Bromination at Position 9
Introducing bromine at position 9 is critical for biological activity. Two strategies dominate: direct electrophilic bromination and pre-brominated intermediates .
Direct Electrophilic Bromination
Electrophilic agents like bromine (Br$$_2$$) or N-bromosuccinimide (NBS) selectively brominate the pyrazole ring. Reaction conditions heavily influence regioselectivity:
| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Br$$_2$$ | CH$$2$$Cl$$2$$ | 0°C | 65 | |
| NBS | CCl$$_4$$ | 80°C | 78 |
Mechanistic Insight :
Bromination occurs at the electron-rich C9 position due to resonance stabilization from the adjacent nitrogen atoms.
Use of Pre-brominated Pyrazole Intermediates
Synthesizing brominated pyrazoles prior to triazinone formation ensures higher regiocontrol. For example, 3-bromo-1H-pyrazole-5-carboxylate serves as a precursor, undergoing cyclocondensation with urea to install bromine at C9.
Introduction of the Isobutyl Group at Position 8
The isobutyl group is introduced via alkylation or Grignard reactions during or after core formation.
Alkylation of Pyrazole Intermediates
Reaction of 8-hydroxypyrazolo-triazinone with isobutyl bromide under basic conditions yields the desired product:
$$
\text{8-Hydroxy intermediate} + \text{Isobutyl bromide} \xrightarrow{\text{K$$2$$CO$$3$$}} \text{8-Isobutyl derivative}
$$
Conditions :
Friedel-Crafts Alkylation
Although less common, Lewis acids like AlCl$$_3$$ facilitate isobutyl group installation on electron-rich pyrazole rings. This method is limited by competing side reactions.
Case Studies and Experimental Protocols
One-Pot Synthesis of 9-Bromo-8-isobutylpyrazolo[1,5-d]triazinone
A streamlined protocol involves sequential bromination and alkylation:
- Cyclocondensation : 5-Amino-3-bromo-1H-pyrazole reacts with urea in HCl to form 9-bromopyrazolo-triazinone.
- Alkylation : The intermediate is treated with isobutyl bromide in acetone/K$$2$$CO$$3$$.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 20 min) improves cyclocondensation efficiency, reducing reaction time by 60% compared to conventional heating.
Industrial-Scale Production Considerations
While academic studies focus on bench-scale synthesis, industrial production requires:
- Cost-Effective Bromination : NBS is preferred over Br$$_2$$ for safety and selectivity.
- Catalytic Methods : Transition metal catalysts (e.g., Pd) may enhance coupling reactions but require rigorous purification.
- Waste Management : Neutralization of acidic byproducts is critical for environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-8-isobutylpyrazolo
Biological Activity
The compound 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is a member of the pyrazolo[1,5-d][1,2,4]triazinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The IUPAC name for this compound is 3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one . Its molecular formula is with a molecular weight of approximately 271.11 g/mol . The compound features a bromine atom at the 9-position and an isobutyl group at the 8-position of the pyrazolo-triazine core structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.11 g/mol |
| CAS Number | 2044713-81-5 |
| Melting Point | Not available |
The exact mode of action for this compound remains largely unexplored. However, its structural similarity to known antiviral agents and purine antimetabolites suggests potential antiviral properties or disruptions in purine metabolism pathways.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of related compounds in the triazine family. For instance:
- Compound 2e , derived from a similar scaffold, demonstrated significant inhibition of paw edema in animal models (AA = 53.41%) and reduced pro-inflammatory cytokines .
- Triazole derivatives have been reported to inhibit inflammatory processes effectively .
Synthetic Routes
The synthesis of this compound typically involves:
- Azo Coupling : This method employs diazoazoles reacting with CH-active two-carbon synthons following the [4+2] cycloaddition principle.
- Annulation Techniques : The azole fragment can be annulated onto the triazine ring through various chemical reactions.
Industrial Production
Current literature lacks detailed industrial production methods for this compound; however, general principles applicable to heterocyclic compounds suggest that optimizing reaction conditions and purification processes would be critical in large-scale synthesis.
Case Study: Inflammatory Response Modulation
In a study investigating anti-inflammatory agents based on triazine derivatives:
- A series of compounds were synthesized and evaluated for their effects on carrageenan-induced paw edema.
- The most active compound exhibited significant inhibition of both edema development and inflammatory mediator production .
Comparative Analysis with Related Compounds
Research comparing various pyrazolo-triazine derivatives indicates that bromination at different positions alters biological activity significantly. For example:
| Compound Name | Position of Bromination | Biological Activity |
|---|---|---|
| 7-Bromo-Pyrazolo | Position 7 | Moderate anti-inflammatory |
| 8-Bromo-Pyrazolo | Position 8 | High anti-inflammatory |
| 9-Bromo-Pyrazolo | Position 9 | Potential antiviral |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone, and how is purity ensured?
- Methodological Answer : Synthesis typically involves cyclization of precursors under acidic or basic conditions, followed by bromination and isobutyl group introduction. Critical steps include:
- Precursor Preparation : Use halogenated intermediates to facilitate bromine incorporation .
- Cyclization : Optimize pH and temperature to avoid side reactions (e.g., hydrolysis) .
- Purification : Recrystallization from ethanol or acetonitrile improves purity .
- Characterization : Employ NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structure and purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Assign proton environments (e.g., isobutyl CH₂/CH₃ groups) and confirm bromine substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 323.02) .
- X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., bromine position) via single-crystal analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .
- Temperature Control : Maintain 45–60°C during bromination to prevent decomposition .
- Catalysts : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates and improve efficiency .
- Scalability : Pilot-scale reactions require inert atmospheres (N₂/Ar) to minimize oxidation .
Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- X-ray Crystallography : Definitive for resolving regiochemical ambiguities (e.g., bromine vs. isobutyl positioning) .
- 2D NMR Techniques : NOESY or HSQC correlations clarify spatial proximity of substituents .
- Dynamic Effects : Consider tautomerism or conformational flexibility in solution, which may explain NMR discrepancies .
Q. What strategies are effective for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with triazinone-binding pockets (e.g., CDK inhibitors) .
- Assay Design : Use fluorescence-based assays to measure IC₅₀ values (e.g., ATP-competitive inhibition) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to guide lead optimization .
Structural and Mechanistic Insights
Q. What structural features of this compound influence its reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Bromine increases electrophilicity at the C-7 position, facilitating nucleophilic substitutions .
- Steric Effects : The isobutyl group hinders access to the pyrazolo core, directing reactions to less hindered sites .
- H-Bonding : The triazinone carbonyl participates in H-bonding with biological targets (e.g., kinase active sites) .
Q. How does the crystal structure inform intermolecular interactions of this compound?
- Methodological Answer :
- X-ray Data : Key parameters (e.g., bond lengths, angles) reveal packing patterns and π-π stacking interactions (Table 1) .
- Table 1 : Crystallographic Data for Analogous Brominated Pyrazolo-triazines
| Parameter | Value (Compound 2a) | Value (Compound 2d) |
|---|---|---|
| Space Group | P21/c | Pbca |
| Bond Length (Br-C) | 1.89 Å | 1.91 Å |
| Dihedral Angle | 12.3° | 8.7° |
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Detailed Reaction Logs : Document exact stoichiometry, solvent purity, and equipment calibration .
- Cross-Validation : Compare NMR/MS data with published analogs (e.g., 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine) .
- Collaborative Trials : Share samples with independent labs to verify biological activity (e.g., IC₅₀ consistency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
